6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
Description
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide is a pyridazine derivative featuring a 4-fluoro-2-methylphenyl substituent at position 6 of the pyridazine ring and a carbohydrazide (-CONHNH₂) group at position 3. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. Key identifiers include:
- Molecular Formula: C₁₂H₁₁FN₄O
- Molar Mass: 246.08 g/mol (exact mass: 246.08045)
- Synonyms: SureCN932025, CTK3E7383, ZINC21300356
- Key Features: The 4-fluoro-2-methylphenyl group enhances lipophilicity and metabolic stability, while the carbohydrazide moiety allows for condensation reactions (e.g., hydrazone formation) .
Properties
IUPAC Name |
6-(4-fluoro-2-methylphenyl)pyridazine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c1-7-6-8(13)2-3-9(7)10-4-5-11(17-16-10)12(18)15-14/h2-6H,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKSYFZHIHRKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647514 | |
| Record name | 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848953-32-2 | |
| Record name | 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide typically involves the reaction of 4-fluoro-2-methylbenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting intermediate is then subjected to cyclization to form the pyridazine ring . The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridazine compounds with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This mechanism can be exploited for the development of anti-platelet and anti-inflammatory agents.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
Key Differences and Research Findings
Reactivity :
- The carbohydrazide group in the target compound facilitates condensation with aldehydes to form hydrazones, a property exploited in drug design for improving bioavailability .
- In contrast, the methyl ester analog (CAS 848953-31-1) is less reactive but serves as a stable intermediate for synthesizing carboxylic acid derivatives .
Biological Activity: Piperazine-containing analogs (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) exhibit CNS activity due to the piperazine moiety’s affinity for neurotransmitter receptors, unlike the target compound’s carbohydrazide focus . Elinzanetant demonstrates the pharmacological relevance of the 4-fluoro-2-methylphenyl group in receptor binding, though its larger structure and trifluoromethyl groups confer distinct pharmacokinetic profiles .
Solubility and Druglikeness: The ribofuranosyl analog () replaces the hydrophobic aryl group with a hydrophilic sugar, drastically improving aqueous solubility but reducing membrane permeability . The target compound’s balance of lipophilic (fluorophenyl) and hydrophilic (carbohydrazide) groups optimizes it for moderate solubility and cellular uptake .
Biological Activity
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties, and a fluoro-substituted phenyl group that may enhance its interaction with biological targets.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight: 235.23 g/mol
- Melting Point: Not specified in current literature
- Solubility: Solubility in organic solvents varies; water solubility is typically low.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 20.0 |
These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The following table summarizes its effectiveness against common fungal strains:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 15.0 |
| Aspergillus niger | 30.0 |
These findings indicate a broad spectrum of activity, making it a candidate for further investigation in antifungal therapies.
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or disruption of cellular processes in target organisms. The presence of the fluoro group may enhance binding affinity to target sites, increasing potency.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyridazine compounds, including this compound. The results indicated that modifications to the phenyl substituent significantly influenced antimicrobial activity, with fluoro-substituted derivatives showing enhanced effects compared to their non-fluorinated counterparts.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the pyridazine ring and substituent groups affect biological activity. For instance, it was found that increasing electron-withdrawing characteristics on the aromatic ring improved antibacterial potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
